molecular formula C15H11ClN6O3S B254569 2-{[1-(4-chlorophenyl)-1H-tetraazol-5-yl]sulfanyl}-N-{3-nitrophenyl}acetamide

2-{[1-(4-chlorophenyl)-1H-tetraazol-5-yl]sulfanyl}-N-{3-nitrophenyl}acetamide

Katalognummer B254569
Molekulargewicht: 390.8 g/mol
InChI-Schlüssel: ITRYIJFVHPHVQY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-{[1-(4-chlorophenyl)-1H-tetraazol-5-yl]sulfanyl}-N-{3-nitrophenyl}acetamide, commonly known as CTN-986, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CTN-986 belongs to the class of tetrazole-based compounds, which have been extensively studied for their diverse biological activities. In

Wirkmechanismus

The mechanism of action of CTN-986 is not fully understood. However, it has been proposed that CTN-986 exerts its anticancer activity by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. CTN-986 has also been shown to inhibit bacterial growth by disrupting the bacterial cell wall synthesis. Furthermore, CTN-986 has been shown to inhibit acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine in the brain.
Biochemical and Physiological Effects:
CTN-986 has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that CTN-986 inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. CTN-986 has also been shown to inhibit bacterial growth by disrupting the bacterial cell wall synthesis. In addition, CTN-986 has been shown to inhibit acetylcholinesterase, which can lead to increased levels of acetylcholine in the brain and potentially improve cognitive function.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of CTN-986 is its broad-spectrum anticancer and antibacterial activity. CTN-986 has been shown to exhibit potent activity against various cancer cell lines and antibiotic-resistant bacteria. Another advantage of CTN-986 is its potential use in the treatment of Alzheimer's disease. However, one limitation of CTN-986 is its limited solubility in water, which can make it difficult to administer in vivo.

Zukünftige Richtungen

There are several future directions for the study of CTN-986. One direction is to investigate the mechanism of action of CTN-986 in more detail to better understand its anticancer, antibacterial, and acetylcholinesterase inhibitory activities. Another direction is to explore the potential use of CTN-986 in combination with other anticancer or antibacterial agents to enhance its efficacy. Additionally, further studies are needed to evaluate the safety and pharmacokinetics of CTN-986 in vivo to determine its potential use as a therapeutic agent.

Synthesemethoden

CTN-986 can be synthesized by a multistep process that involves the reaction of 4-chlorophenyl hydrazine with ethyl 2-bromoacetate to produce 4-chlorophenyl hydrazine ester. Subsequently, the ester is reacted with sodium azide and copper sulfate to yield the tetrazole intermediate. The final step involves the reaction of the tetrazole intermediate with 3-nitrobenzoyl chloride to form CTN-986.

Wissenschaftliche Forschungsanwendungen

CTN-986 has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. CTN-986 has also been shown to have antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE). Additionally, CTN-986 has been studied for its potential use in the treatment of Alzheimer's disease due to its ability to inhibit acetylcholinesterase.

Eigenschaften

Produktname

2-{[1-(4-chlorophenyl)-1H-tetraazol-5-yl]sulfanyl}-N-{3-nitrophenyl}acetamide

Molekularformel

C15H11ClN6O3S

Molekulargewicht

390.8 g/mol

IUPAC-Name

2-[1-(4-chlorophenyl)tetrazol-5-yl]sulfanyl-N-(3-nitrophenyl)acetamide

InChI

InChI=1S/C15H11ClN6O3S/c16-10-4-6-12(7-5-10)21-15(18-19-20-21)26-9-14(23)17-11-2-1-3-13(8-11)22(24)25/h1-8H,9H2,(H,17,23)

InChI-Schlüssel

ITRYIJFVHPHVQY-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)CSC2=NN=NN2C3=CC=C(C=C3)Cl

Kanonische SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)CSC2=NN=NN2C3=CC=C(C=C3)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.